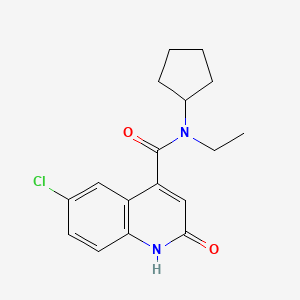![molecular formula C14H21N3O B7574192 [2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound was first synthesized in the 1980s, and since then, numerous studies have been conducted to investigate its mechanism of action and potential medical applications.
Mechanism of Action
DMXAA exerts its anticancer effects by activating the STING (stimulator of interferon genes) pathway, which leads to the production of interferons and other cytokines that stimulate the immune system to attack cancer cells. This pathway has been shown to be important in the body's natural defense against cancer.
Biochemical and Physiological Effects:
DMXAA has been shown to induce a range of biochemical and physiological effects, including the activation of immune cells such as macrophages and dendritic cells, the production of cytokines such as interferons and tumor necrosis factor-alpha, and the inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages as a research tool, including its ability to activate the STING pathway and induce immune responses. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on DMXAA, including:
1. Investigating its potential as a combination therapy with other anticancer agents.
2. Developing more stable and soluble forms of DMXAA for clinical use.
3. Investigating its potential as a treatment for other diseases, such as viral infections and autoimmune disorders.
4. Investigating its potential as an adjuvant therapy to enhance the efficacy of cancer vaccines.
5. Investigating its potential as a tool for studying the immune system and its interactions with cancer cells.
In conclusion, DMXAA is a promising compound with potential as an anticancer agent and a research tool for studying the immune system and cancer. Further research is needed to fully understand its mechanisms of action and potential medical applications.
Synthesis Methods
DMXAA can be synthesized through a multi-step process involving the reaction of 2-bromopyridine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with piperidine and then the reduction of the resulting imine.
Scientific Research Applications
DMXAA has been shown to have promising anticancer effects in preclinical studies, particularly in the treatment of solid tumors such as lung, colon, and breast cancers. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.
properties
IUPAC Name |
[2-[(dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16(2)11-12-7-4-6-10-17(12)14(18)13-8-3-5-9-15-13/h3,5,8-9,12H,4,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTXRTRNKATACV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-3-[methyl-(1-pyridazin-3-ylpiperidin-3-yl)amino]propanamide](/img/structure/B7574110.png)
![N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-7-methoxy-N-methyl-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7574115.png)
![5,5-Diethyl-3-[2-oxo-2-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]ethyl]imidazolidine-2,4-dione](/img/structure/B7574116.png)
![5-[[4-[1-(Benzenesulfonyl)azepan-2-yl]piperidin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7574128.png)

![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7574146.png)
![5-[4-(4-Chlorophenyl)oxan-4-yl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7574152.png)
![6-methyl-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]imidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B7574157.png)
![3-Methyl-2-phenyl-1-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]butan-2-ol](/img/structure/B7574159.png)
![N-[1-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B7574167.png)
![3-[4-(2-phenylmethoxypropanoyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B7574187.png)
![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[2-[[2-methoxyethyl(methyl)amino]methyl]pyrrolidin-1-yl]methanone](/img/structure/B7574204.png)